2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride
Overview
Description
“2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride” is a synthetic compound belonging to the class of pyrimidine derivatives. It has a molecular formula of C14H17ClN4 and an average mass of 276.765 Da .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis of these compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl ring through a piperazine ring . The InChI code for this compound is 1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .Chemical Reactions Analysis
The compound has been used in the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . It has also been found to inhibit the catalytical activity of PARP1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 313.23 . It is a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives bearing thiazole/benzothiazole rings demonstrated high antimicrobial activity against a variety of microorganism strains, highlighting their potential as new antimicrobial agents (Yurttaş et al., 2016).
Receptor Affinity and Selectivity
The modification of pyrimidine derivatives has been explored to target human adenosine receptors with varying affinity and selectivity. These modifications aim to develop compounds with potential therapeutic applications by targeting specific receptor subtypes (Squarcialupi et al., 2017).
Antiviral Properties
Certain pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of enterovirus replication, including coxsackieviruses, highlighting their potential as novel antiviral agents. These findings suggest significant specificity and efficacy of these compounds against human enteroviruses (Chern et al., 2004).
Metabolism and Excretion
The metabolism and excretion patterns of pyrimidine-based inhibitors have been thoroughly investigated in various species, including humans. These studies provide critical insights into the pharmacokinetics of such compounds, aiding in the development of drugs with favorable metabolic profiles (Sharma et al., 2012).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines, including derivatives of this compound, have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showing promise for the development of new therapies for HIV-1 (Romero et al., 1994).
Antiemetic Agents
A series of 4-piperazinopyrimidines with a methylthio substituent on the pyrimidine ring demonstrated significant antiemetic properties, along with other pharmacological activities. These findings suggest potential clinical applications in managing conditions such as nausea and vomiting (Mattioda et al., 1975).
Mechanism of Action
Target of Action
The primary target of 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
this compound interacts with acetylcholinesterase, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway. This pathway is involved in various cognitive functions, including learning and memory. By enhancing cholinergic neurotransmission, this compound may help alleviate cognitive impairment associated with conditions like Alzheimer’s disease .
Result of Action
By inhibiting acetylcholinesterase and enhancing cholinergic neurotransmission, this compound can potentially improve cognitive functions. It may help alleviate symptoms of diseases characterized by cognitive decline, such as Alzheimer’s disease .
Safety and Hazards
Properties
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;/h1-7,15H,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLNVMWWVXQTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697608 | |
Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-19-4, 1056624-11-3 | |
Record name | Pyrimidine, 2-[4-(1-piperazinyl)phenyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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